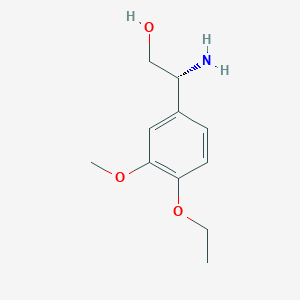
(R)-2-Amino-2-(4-ethoxy-3-methoxyphenyl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-amino-2-(4-ethoxy-3-methoxyphenyl)ethan-1-ol is a chiral compound with a specific stereochemistry at the second carbon atom This compound is characterized by the presence of an amino group, an ethoxy group, and a methoxy group attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-2-(4-ethoxy-3-methoxyphenyl)ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-ethoxy-3-methoxybenzaldehyde.
Reduction: The aldehyde group is reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Amination: The alcohol is then converted to the amine through a reductive amination process, often using reagents like ammonium acetate and sodium cyanoborohydride (NaBH3CN).
Industrial Production Methods
In an industrial setting, the production of (2R)-2-amino-2-(4-ethoxy-3-methoxyphenyl)ethan-1-ol may involve:
Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C) to facilitate the reduction steps.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.
化学反応の分析
Types of Reactions
(2R)-2-amino-2-(4-ethoxy-3-methoxyphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form imines or nitriles using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The compound can be further reduced to form secondary or tertiary amines using reducing agents.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of nitro or halogenated derivatives.
科学的研究の応用
(2R)-2-amino-2-(4-ethoxy-3-methoxyphenyl)ethan-1-ol has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential use as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (2R)-2-amino-2-(4-ethoxy-3-methoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways: It can influence biochemical pathways related to neurotransmission, potentially affecting the central nervous system.
類似化合物との比較
Similar Compounds
(S)-1-(3-Ethoxy-4-Methoxyphenyl)-2-(Methylsulfonyl)ethanaMine: Similar in structure but with a different functional group (methylsulfonyl) and stereochemistry.
2-(2-(2-Methoxyethoxy)ethoxy) ethanamine: Shares the methoxyethoxy group but differs in the overall structure and functional groups.
Uniqueness
(2R)-2-amino-2-(4-ethoxy-3-methoxyphenyl)ethan-1-ol is unique due to its specific stereochemistry and combination of functional groups, which confer distinct chemical and biological properties.
特性
分子式 |
C11H17NO3 |
|---|---|
分子量 |
211.26 g/mol |
IUPAC名 |
(2R)-2-amino-2-(4-ethoxy-3-methoxyphenyl)ethanol |
InChI |
InChI=1S/C11H17NO3/c1-3-15-10-5-4-8(9(12)7-13)6-11(10)14-2/h4-6,9,13H,3,7,12H2,1-2H3/t9-/m0/s1 |
InChIキー |
YVWGJVRRSJCJRJ-VIFPVBQESA-N |
異性体SMILES |
CCOC1=C(C=C(C=C1)[C@H](CO)N)OC |
正規SMILES |
CCOC1=C(C=C(C=C1)C(CO)N)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















